molecular formula C32H50Cl3NO2 B12682837 Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 94158-09-5

Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12682837
CAS No.: 94158-09-5
M. Wt: 587.1 g/mol
InChI Key: FHTZEIBBQYAKQS-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves a multi-step process. The initial step typically includes the preparation of the quaternary ammonium compound, ethylhexadecyldimethylammonium, through the reaction of hexadecylamine with ethyl bromide under basic conditions . The subsequent step involves the reaction of this quaternary ammonium compound with 5-chloro-2-(2,4-dichlorophenoxy)phenol under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .

Mechanism of Action

The antimicrobial action of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This disruption affects various molecular targets and pathways within the microbial cells, leading to their death .

Properties

CAS No.

94158-09-5

Molecular Formula

C32H50Cl3NO2

Molecular Weight

587.1 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C12H7Cl3O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h5-20H2,1-4H3;1-6,16H/q+1;/p-1

InChI Key

FHTZEIBBQYAKQS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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